molecular formula C12H13N3O B8699001 3,4-diamino-1-benzyl-1H-pyridin-2-one CAS No. 705280-54-2

3,4-diamino-1-benzyl-1H-pyridin-2-one

Cat. No.: B8699001
CAS No.: 705280-54-2
M. Wt: 215.25 g/mol
InChI Key: LWVKIFIAYIEWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diamino-1-benzyl-1H-pyridin-2-one is a functionalized pyridinone derivative intended for research and development use in pharmaceutical and chemical sciences. The pyridinone scaffold is recognized in medicinal chemistry as a privileged structure, noted for its versatility as a bioisostere for amides, pyridines, and pyrimidines . This scaffold can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets such as kinase enzymes . The specific 3,4-diamino substitution pattern on the 1-benzyl-pyridin-2-one core presents opportunities for further chemical elaboration to explore structure-activity relationships (SAR). Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold in the design of novel molecules for investigating anticancer, antimicrobial, and anti-inflammatory activities, given that pyridinone derivatives are known to exhibit these properties . The physicochemical properties of the scaffold, including polarity and lipophilicity, can be tuned through modification of its substituents, making it a valuable template in fragment-based drug design and biomolecular mimetics . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

705280-54-2

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

3,4-diamino-1-benzylpyridin-2-one

InChI

InChI=1S/C12H13N3O/c13-10-6-7-15(12(16)11(10)14)8-9-4-2-1-3-5-9/h1-7H,8,13-14H2

InChI Key

LWVKIFIAYIEWNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=C(C2=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature

The European Patent Application (2023/39) discloses several pyrido[1,2-a]pyrimidin-4-one derivatives with structural and functional similarities to 3,4-diamino-1-benzyl-1H-pyridin-2-one . Key compounds include:

Compound ID Core Structure Substituents Potential Pharmacological Relevance
1 Pyrido[1,2-a]pyrimidin-4-one 2-(1,3-Benzodioxol-5-yl), 7-(piperazin-1-yl) Kinase inhibition, CNS targeting
2 Pyrido[1,2-a]pyrimidin-4-one 2-(1,3-Benzodioxol-5-yl), 7-(4-methylpiperazin-1-yl) Enhanced solubility/metabolic stability
3 Pyrido[1,2-a]pyrimidin-4-one 2-(1,3-Benzodioxol-5-yl), 7-[(3R)-3-methylpiperazin-1-yl] Stereospecific binding affinity
4 Pyrido[1,2-a]pyrimidin-4-one 2-(1,3-Benzodioxol-5-yl), 7-[(3R,5S)-3,5-dimethylpiperazin-1-yl] Reduced off-target effects

Key Structural Differences :

  • Substituents: The benzyl and diamino groups in this compound are replaced with a benzodioxol group and piperazine derivatives in the patent compounds. This substitution likely enhances metabolic stability and target selectivity.
  • Amino Group Positioning: The 3,4-diamino configuration in the target compound contrasts with the 7-position piperazine substitutions in the patent derivatives, suggesting divergent binding modes.

Functional Comparisons

Bioactivity Profiles
  • This compound: Limited data exist, but its amino groups may facilitate interactions with ATP-binding pockets in kinases or nucleic acids.
  • Patent Compounds : The benzodioxol group (electron-rich aromatic system) and piperazine substituents (basic nitrogen for solubility and H-bonding) suggest optimized kinase inhibition. For example, methylated piperazines (Compounds 2–4) may improve blood-brain barrier penetration for CNS applications .
Pharmacokinetic Properties
  • Metabolic Stability : Piperazine methylation (Compounds 2–4) reduces susceptibility to oxidative metabolism, a common issue with unsubstituted piperazines.

Preparation Methods

Ultrasonic-Assisted Synthesis

A prominent method involves a one-pot multicomponent reaction under ultrasonic irradiation. A mixture of ketones, malononitrile, ethyl cyanoacetate, and hydrazine hydrate undergoes cyclization and tautomerization to yield the target compound. This approach leverages ultrasonic energy to accelerate reaction kinetics, achieving yields of 74–82% within 4–5 hours. The protocol eliminates the need for intermediate isolation, enhancing scalability. Key advantages include:

  • Reagents : Malononitrile, hydrazine hydrate, ethyl cyanoacetate.

  • Conditions : Ultrasonic irradiation, room temperature.

  • Mechanism : Sequential Knoevenagel condensation, cyclization, and tautomerization.

Chemoselective Multicomponent Strategy

Alternative multicomponent routes utilize aldehydes, malononitrile, and primary amines in methanol with 20 mol% DMAP. For example, 4-chlorobenzaldehyde reacts with malononitrile and cyclohexylamine to form 2-amino-6-(cyclohexylamino)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile, which is further functionalized to introduce the benzyl and amino groups. This method highlights chemoselectivity, favoring pyridine over dihydropyridine formation, with yields up to 87%.

Cyclization of Diaminopyridine Intermediates

Zinc Triflate-Catalyzed Cyclization

3,4-Diaminopyridine serves as a key precursor. Reaction with aryl aldehydes (e.g., 4-methoxybenzaldehyde) in methanol catalyzed by zinc triflate at reflux yields 2-substituted imidazo[4,5-c]pyridines. Optimized conditions (20 mol% catalyst, 4–5 hours) achieve 81–85% yields. The mechanism involves:

  • Condensation of the aldehyde with the 3-amino group.

  • Cyclization via nucleophilic attack by the 4-amino group.

  • Aromatization to form the pyridin-2-one core.

Acid-Catalyzed Rearrangements

Quinoxalin-2-ones rearrange in H2SO4 with 5,6-diamino-2-mercaptopyrimidin-4-ol to form benzimidazole-fused pyridinones. This ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism constructs both heterocyclic rings in one step, though yields are moderate (50–65%).

Reductive Amination and Functional Group Modifications

Nitro Group Reduction

Nitro intermediates are reduced to amines using Na2S2O4 or catalytic hydrogenation. For instance, 3-nitro-1-benzylpyridin-2-one undergoes reduction with Pd/C (10 wt%) in ethanol at 50°C, achieving >95% conversion. Challenges include catalyst deactivation by halogens, necessitating excess reagent.

Methylation Strategies

Patent literature describes methylating agents like dimethyl sulfate for N-alkylation. In a representative procedure, 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine reacts with dimethyl sulfate in acetone, yielding 95% pure product after recrystallization. This method is scalable and avoids hazardous reagents.

Catalytic Systems and Solvent Effects

Role of DMAP and Zinc Triflate

4-Dimethylaminopyridine (DMAP) and zinc triflate emerge as critical catalysts. DMAP facilitates nucleophilic substitutions in multicomponent reactions, while zinc triflate enhances cyclization rates via Lewis acid activation. Solvent screening reveals methanol optimal for solubility and reaction efficiency.

Solvent Optimization

Polar aprotic solvents (e.g., DMF, DMSO) improve yields in reductive amination but complicate purification. Methanol and ethanol balance reactivity and ease of isolation, making them preferred for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages
Ultrasonic multicomponentMalononitrile, hydrazine hydrateUltrasonic, RT74–82%Rapid, scalable, no intermediates
Zinc triflate cyclization3,4-Diaminopyridine, aldehydesReflux, methanol81–85%High chemoselectivity, mild conditions
Dimethyl sulfate methylationDimethyl sulfate, acetone50°C, 6 hours90–95%High purity, avoids hazardous byproducts
Na2S2O4 reductionSodium dithionite, ethanol80°C, 3 hours70–75%Cost-effective, simple setup

Mechanistic Insights and Challenges

Tautomerization and Cyclization

In one-pot syntheses, tautomerization of intermediates like enaminonitriles is critical. For example, Knoevenagel adducts from aldehydes and malononitrile tautomerize to form cyclic intermediates, which subsequently cyclize. Competing pathways (e.g., dihydropyridine vs. pyridine formation) are controlled by steric and electronic factors.

Impurity Control

Patent data emphasize minimizing impurities such as dibenzylated byproducts. Purification via recrystallization (toluene/ligroin) or column chromatography (silica gel, ethyl acetate/hexane) ensures >99.9% purity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3,4-diamino-1-benzyl-1H-pyridin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves condensation of benzylamine with a substituted pyridinone precursor under reflux conditions. For example, a modified Biginelli-like reaction (as seen in 3,4-dihydropyrimidin-2(1H)-one syntheses) could be adapted by replacing urea with guanidine derivatives to introduce the amino groups . Optimization should focus on solvent selection (e.g., ethanol or acetonitrile), catalyst loading (e.g., acidic or metal-based catalysts), and temperature control (80–120°C). Monitoring via TLC and adjusting stoichiometry of reactants (1:1.2 molar ratio of benzylamine to precursor) can improve yield .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.0 ppm for -CH2_2- and aromatic protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~245 for C12_{12}H14_{14}N3_3O+^+).
  • HPLC : Utilize a C18 column with a buffer solution (e.g., ammonium acetate pH 6.5, as in pharmacopeial methods) and UV detection at 254 nm to assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer : Test solubility in polar (water, DMSO) and non-polar solvents (dichloromethane, ethyl acetate). Pyridinone derivatives often show limited aqueous solubility but dissolve in DMSO (10–20 mg/mL). Stability studies should include:

  • pH dependence : Assess degradation via HPLC in buffers (pH 2–9) at 25°C and 40°C over 72 hours.
  • Light sensitivity : Store samples in amber vials and monitor for photodegradation .

Advanced Research Questions

Q. How can electronic effects of substituents on the pyridinone ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the 3- and 4-amino groups. Experimentally, compare Suzuki-Miyaura coupling yields using para-substituted aryl boronic acids (e.g., electron-withdrawing vs. donating groups). Monitor reaction progress via 19^{19}F NMR if fluorinated reagents are used .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility : Replicate assays (e.g., enzyme inhibition) under standardized conditions (IC50_{50} measurements with triplicate runs).
  • Control experiments : Verify compound integrity post-assay via LC-MS to rule out degradation.
  • Meta-analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding modes to kinases or GPCRs. Validate with molecular dynamics simulations (GROMACS) over 100 ns to assess stability of hydrogen bonds between amino groups and active-site residues (e.g., Asp86 in a kinase target) .

Q. What advanced purification techniques address challenges in isolating this compound from by-products?

  • Methodological Answer : Employ preparative HPLC with a gradient elution (water:acetonitrile 95:5 to 60:40 over 30 min) to separate polar by-products. Alternatively, use recrystallization from ethanol/water (7:3 v/v) at 4°C to isolate high-purity crystals .

Q. How to design a structure-activity relationship (SAR) study comparing this compound with its analogs?

  • Methodological Answer : Synthesize analogs with modified benzyl groups (e.g., halogenated or methoxy-substituted benzyls) and test against a panel of targets (e.g., kinases, oxidases). Use ANOVA to statistically compare IC50_{50} values and correlate substituent electronegativity with activity trends .

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